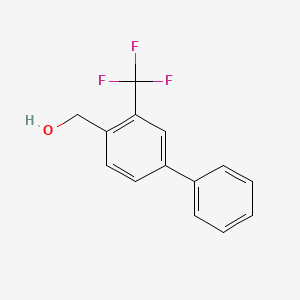
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a hydroxyl group at the 4th position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the desired position on the isoquinoline ring.
Methoxylation: Introduction of a methoxy group at the 5th position.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired selectivity and yield. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can introduce various functional groups such as azides or nitriles .
Applications De Recherche Scientifique
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methoxy and hydroxyl groups.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and hydroxyl groups.
4-Hydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
7-Bromo-1,2,3,4-tetrahydro-5-methoxy-4-isoquinolinol is unique due to the presence of all three functional groups (bromine, methoxy, and hydroxyl) on the isoquinoline ring.
Propriétés
Formule moléculaire |
C10H12BrNO2 |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-3-7(11)2-6-4-12-5-8(13)10(6)9/h2-3,8,12-13H,4-5H2,1H3 |
Clé InChI |
OETBCLWEHYFUCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1C(CNC2)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)





